7-fluoro-1H-1,2,3-benzotriazin-4-one
Description
7-Fluoro-1H-1,2,3-benzotriazin-4-one is a fluorinated derivative of the benzotriazinone heterocyclic scaffold. Benzotriazinones are characterized by a fused benzene and triazinone ring system, which confers unique electronic and steric properties. The introduction of a fluorine atom at the 7-position enhances metabolic stability and modulates electronic effects, making this compound a candidate for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
7-fluoro-1H-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O/c8-4-1-2-5-6(3-4)9-11-10-7(5)12/h1-3H,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCNVRVBGUGSDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NN=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1F)NN=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 7-fluoro-1H-1,2,3-benzotriazin-4-one involves specific synthetic routes and reaction conditions. The exact methods can vary, but typically, the synthesis involves a series of chemical reactions that require precise control of temperature, pressure, and the use of specific reagents. For instance, one common method might involve the reaction of intermediate compounds under controlled conditions to yield the final product .
Industrial Production Methods: In an industrial setting, the production of 7-fluoro-1H-1,2,3-benzotriazin-4-one is scaled up to meet demand. This involves optimizing the synthetic routes to ensure high yield and purity. Industrial production methods often include the use of large-scale reactors, continuous flow systems, and advanced purification techniques to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 7-fluoro-1H-1,2,3-benzotriazin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its applications and are often studied to understand the compound’s reactivity and stability .
Common Reagents and Conditions: The reactions involving 7-fluoro-1H-1,2,3-benzotriazin-4-one typically require specific reagents and conditions. For example, oxidation reactions might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions could use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under controlled conditions .
Major Products Formed: The major products formed from the reactions of 7-fluoro-1H-1,2,3-benzotriazin-4-one depend on the type of reaction and the reagents used. For instance, oxidation reactions might yield oxidized derivatives, while reduction reactions could produce reduced forms of the compound. Substitution reactions typically result in the replacement of specific functional groups with new ones .
Scientific Research Applications
7-fluoro-1H-1,2,3-benzotriazin-4-one has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be studied for its potential effects on biological systems, including its interactions with enzymes or receptors. In medicine, 7-fluoro-1H-1,2,3-benzotriazin-4-one could be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways. In industry, the compound might be used in the production of materials, pharmaceuticals, or other chemical products .
Mechanism of Action
The mechanism of action of 7-fluoro-1H-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 7-fluoro-1H-1,2,3-benzotriazin-4-one with structurally related compounds, focusing on substituent effects, physicochemical properties, and functional applications.
Structural and Substituent Analysis
- 7-Fluoro-1H-1,2,3-benzotriazin-4-one: Features a fluorine atom at the 7-position.
- DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4-one) : Contains a phosphoryloxy group at the 3-position. This substituent enhances its utility as a peptide coupling reagent due to its ability to activate carboxyl groups .
- 6-(Benzylthio)-8-fluoro-1,3-diphenylbenzo[e][1,2,4]triazin-7(1H)-one (4b): A fluorinated benzotriazinone with benzylthio and phenyl substituents. The 8-fluoro group and bulky aromatic substituents influence solubility and crystallinity .
Physicochemical Properties
Key data from fluorinated benzotriazinones and analogs are summarized below:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
